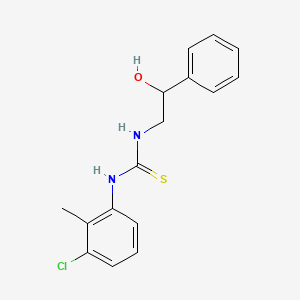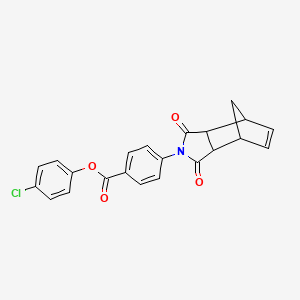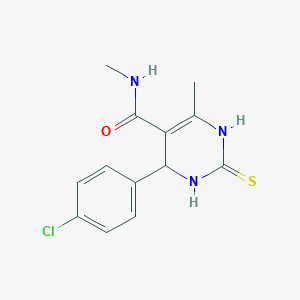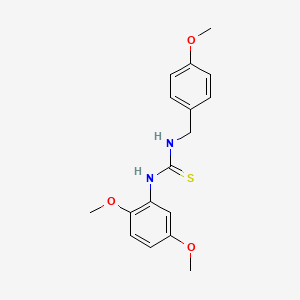
1-(3-Chloro-2-methylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea
Overview
Description
1-(3-Chloro-2-methylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both chloro and hydroxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 2-hydroxy-2-phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thioureas.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea may have several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis.
Biology: Potential use as an enzyme inhibitor or in studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials or as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea
- 1-(2-Methylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea
- 1-(3-Chloro-2-methylphenyl)-3-(2-phenylethyl)thiourea
Uniqueness
1-(3-Chloro-2-methylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea is unique due to the combination of chloro, methyl, and hydroxy functional groups, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-13(17)8-5-9-14(11)19-16(21)18-10-15(20)12-6-3-2-4-7-12/h2-9,15,20H,10H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFYRDCZLTUHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[3-(2-furyl)benzyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3986610.png)
![7-[(3-BROMOPHENYL)METHOXY]-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE](/img/structure/B3986624.png)

![Propan-2-yl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3986647.png)
![1-[2-(cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3986651.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3986655.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B3986659.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B3986665.png)
![1-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYBENZENECARBOTHIOYL}PYRROLIDINE](/img/structure/B3986674.png)

![7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B3986693.png)

![methyl {[6-ethyl-3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3986713.png)
![2-chloro-4-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3986714.png)
